molecular formula C6H14N2O2 B8810050 L-Ornithine, 2-methyl- (9CI) CAS No. 48047-95-6

L-Ornithine, 2-methyl- (9CI)

Cat. No.: B8810050
CAS No.: 48047-95-6
M. Wt: 146.19 g/mol
InChI Key: LNDPCYHWPSQBCA-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Ornithine, 2-methyl- (9CI) is a derivative of L-ornithine, a non-protein amino acid that plays a crucial role in the urea cycle. This compound is known for its applications in various fields, including pharmaceuticals and biotechnology. L-Ornithine itself is involved in the disposal of excess nitrogen and acts as a precursor for other amino acids such as citrulline and arginine .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Ornithine, 2-methyl- (9CI) can be synthesized through the reaction of L-ornithine with methyl ester and hydrochloric acid. This process involves the formation of a hydrochloride salt, which is then purified through crystallization .

Industrial Production Methods

Industrial production of L-ornithine typically involves microbial fermentation using strains such as Escherichia coli, Saccharomyces cerevisiae, or Corynebacterium glutamicum. These microorganisms are genetically engineered to enhance the production of L-ornithine by optimizing metabolic pathways and reducing by-product formation .

Chemical Reactions Analysis

Types of Reactions

L-Ornithine, 2-methyl- (9CI) undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Reaction with different nucleophiles to form substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and purity .

Major Products

The major products formed from these reactions include various substituted ornithine derivatives, which have applications in pharmaceuticals and biotechnology .

Scientific Research Applications

L-Ornithine, 2-methyl- (9CI) has a wide range of scientific research applications:

Mechanism of Action

L-Ornithine, 2-methyl- (9CI) exerts its effects by being metabolized to L-arginine, which stimulates the release of growth hormone from the pituitary gland. This process involves the activation of specific molecular targets and pathways, including the urea cycle and polyamine synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Ornithine, 2-methyl- (9CI) is unique due to its specific methylation, which can alter its chemical properties and biological activity compared to other similar compounds. This modification can enhance its stability and efficacy in various applications .

Properties

CAS No.

48047-95-6

Molecular Formula

C6H14N2O2

Molecular Weight

146.19 g/mol

IUPAC Name

(2S)-2,5-diamino-2-methylpentanoic acid

InChI

InChI=1S/C6H14N2O2/c1-6(8,5(9)10)3-2-4-7/h2-4,7-8H2,1H3,(H,9,10)/t6-/m0/s1

InChI Key

LNDPCYHWPSQBCA-LURJTMIESA-N

Isomeric SMILES

C[C@](CCCN)(C(=O)O)N

Canonical SMILES

CC(CCCN)(C(=O)O)N

Origin of Product

United States

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